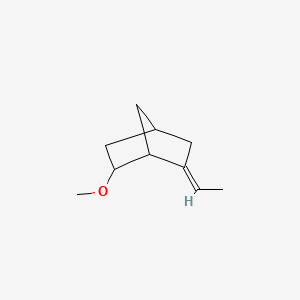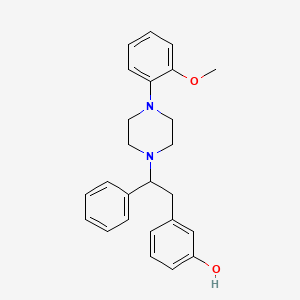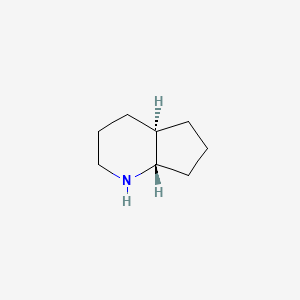
Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- is an organic compound with a unique bicyclic structure. This compound is part of the bicycloheptane family, which is known for its rigid and strained ring system. The presence of the ethylidene and methoxy groups adds to its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with norbornene or its derivatives.
Addition Reactions: The ethylidene group can be introduced via an addition reaction using ethylidene derivatives.
Methoxylation: The methoxy group is introduced through a methoxylation reaction, often using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of various substituted bicycloheptanes.
Aplicaciones Científicas De Investigación
Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its strained ring system.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate biological pathways. The ethylidene and methoxy groups contribute to its reactivity and ability to form stable complexes with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo(2.2.1)heptane, 2-ethylidene-1,7,7-trimethyl-: Similar structure but with additional methyl groups.
Bicyclo(2.2.1)heptane, 2-ethyl-: Lacks the methoxy group.
Bicyclo(2.2.1)heptane, 2-methyl-: Contains a methyl group instead of an ethylidene group.
Uniqueness
Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- is unique due to the presence of both the ethylidene and methoxy groups, which provide distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
31996-77-7 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(2E)-2-ethylidene-6-methoxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16O/c1-3-8-4-7-5-9(8)10(6-7)11-2/h3,7,9-10H,4-6H2,1-2H3/b8-3+ |
Clave InChI |
HRHAZTMGWPVYGF-FPYGCLRLSA-N |
SMILES isomérico |
C/C=C/1\CC2CC1C(C2)OC |
SMILES canónico |
CC=C1CC2CC1C(C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Thia-9-azaspiro[4.6]undecan-10-one](/img/structure/B12641610.png)

![[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12641631.png)
![sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12641639.png)


![2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B12641650.png)
![Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)-](/img/structure/B12641655.png)

![Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12641669.png)
![{(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12641676.png)
![Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12641680.png)

